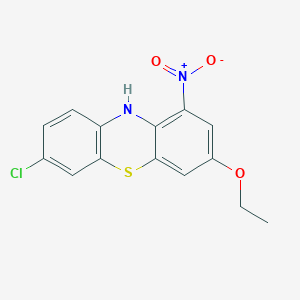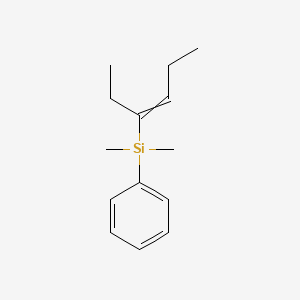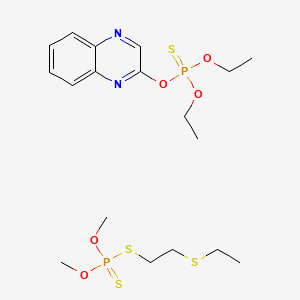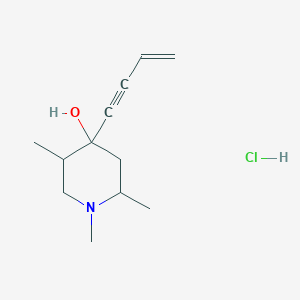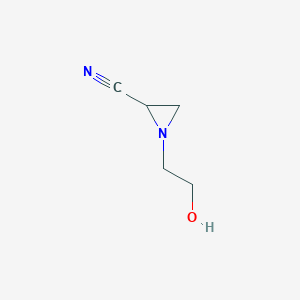
Disilane, pentamethyl(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilane, pentamethyl(1-methylethoxy)- is an organosilicon compound with the molecular formula C₅H₁₆Si₂. It is a derivative of disilane, which contains a silicon-silicon bond. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disilane, pentamethyl(1-methylethoxy)- typically involves the reaction of pentamethyldisilane with an appropriate alkoxy reagent. One common method is the reaction of pentamethyldisilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of disilane, pentamethyl(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Disilane, pentamethyl(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disilane, pentamethyl(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of disilane, pentamethyl(1-methylethoxy)- involves its ability to form stable silicon-silicon bonds. These bonds exhibit unique electronic properties, such as high electron delocalization and low ionization potential. The compound interacts with various molecular targets through these silicon-silicon bonds, influencing pathways related to electronic and photophysical properties.
Comparación Con Compuestos Similares
Similar Compounds
Pentamethyldisilane: A simpler derivative with similar structural properties.
Hexamethyldisilane: Contains an additional methyl group, leading to different reactivity.
Disiloxane: Contains an oxygen atom bridging the silicon atoms, resulting in different electronic properties.
Uniqueness
Disilane, pentamethyl(1-methylethoxy)- is unique due to its specific alkoxy substitution, which imparts distinct reactivity and stability compared to other disilane derivatives. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
78669-50-8 |
|---|---|
Fórmula molecular |
C8H22OSi2 |
Peso molecular |
190.43 g/mol |
Nombre IUPAC |
dimethyl-propan-2-yloxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(2)9-11(6,7)10(3,4)5/h8H,1-7H3 |
Clave InChI |
LKKVLVUOLJHXKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


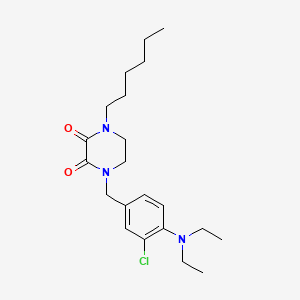
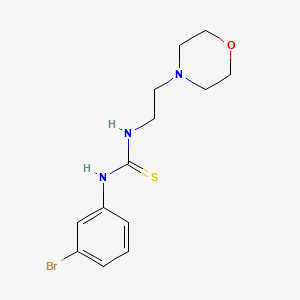
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)
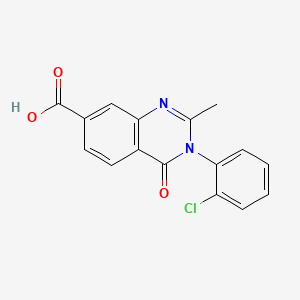
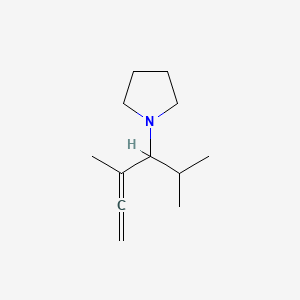
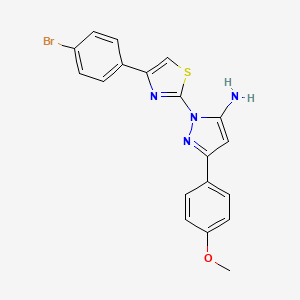
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
